molecular formula C12H12ClN3O4S B11291811 N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11291811
M. Wt: 329.76 g/mol
InChI Key: OAKRWUOGAMYEAV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to form the desired pyrimidine ring . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to various biochemical and physiological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonamides, such as:

Uniqueness

What sets N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C12H12ClN3O4S

Molecular Weight

329.76 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H12ClN3O4S/c1-6-5-8(13)3-4-9(6)16-21(19,20)10-7(2)14-12(18)15-11(10)17/h3-5,16H,1-2H3,(H2,14,15,17,18)

InChI Key

OAKRWUOGAMYEAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(NC(=O)NC2=O)C

solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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